molecular formula C14H9BrClFO2 B13698627 4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole

4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole

Cat. No.: B13698627
M. Wt: 343.57 g/mol
InChI Key: YTVRFDGHHCSNRL-UHFFFAOYSA-N
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Description

(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cross-coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antifungal and anticancer agent. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .

Industry

In the industrial sector, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Bromo-2-(4-chlorophenyl)-2-methylbenzo[d][1,3]dioxole
  • (S)-4-Bromo-2-(4-fluorophenyl)-2-methylbenzo[d][1,3]dioxole
  • (S)-4-Bromo-2-(4-chloro-2-methylphenyl)-2-methylbenzo[d][1,3]dioxole

Uniqueness

(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C14H9BrClFO2

Molecular Weight

343.57 g/mol

IUPAC Name

4-bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole

InChI

InChI=1S/C14H9BrClFO2/c1-14(9-6-5-8(16)7-11(9)17)18-12-4-2-3-10(15)13(12)19-14/h2-7H,1H3

InChI Key

YTVRFDGHHCSNRL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)Br)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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